molecular formula C12H10BrN5O2 B4774560 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B4774560
M. Wt: 336.14 g/mol
InChI Key: PGYPNOJYPNWSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, also known as BPP7CA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its therapeutic effects by targeting various signaling pathways involved in cancer, inflammation, and neurological disorders. It inhibits the activity of enzymes such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid also activates the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. Moreover, it modulates the expression of various genes involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to modulate various biochemical and physiological processes in the body. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid also regulates the expression of various genes involved in the immune response, cell proliferation, and apoptosis. Furthermore, it has been found to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its limited availability and high cost may pose challenges for large-scale experiments. Moreover, its potential toxicity and side effects need to be further investigated before clinical trials.

Future Directions

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid holds great promise for the development of novel therapeutics for various diseases. Future research should focus on elucidating its mechanism of action in more detail, exploring its potential as a drug candidate, and optimizing its synthesis method. Moreover, the safety and efficacy of 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid need to be evaluated in preclinical and clinical trials to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid holds great promise for the development of novel therapeutics for various diseases, and further research is warranted to explore its full potential.

Scientific Research Applications

3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

3-bromo-5-(1-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5O2/c1-2-17-4-3-8(16-17)9-5-10(12(19)20)18-11(15-9)7(13)6-14-18/h3-6H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPNOJYPNWSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C=NN3C(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1-ethyl-1H-pyrazol-3-YL)pyrazolo[1,5-A]pyrimidine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 3
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 5
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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